molecular formula C17H18ClNO2 B14929202 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B14929202
M. Wt: 303.8 g/mol
InChI Key: QZNKPNXKCDTODN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C17H18ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenoxy group and a dimethylphenyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 4-chlorophenol with 2,4-dimethylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol is replaced by the amine group of 2,4-dimethylphenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide is unique due to its specific structural features, such as the presence of both chlorophenoxy and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C17H18ClNO2/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,1-3H3,(H,19,20)

InChI Key

QZNKPNXKCDTODN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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